BenchChemオンラインストアへようこそ!

7-Bromo-2,6-dimethyl-indazole

Synthetic Methodology Cross-Coupling Building Block

7-Bromo-2,6-dimethyl-indazole is a di-substituted indazole heterocycle featuring a bromine atom at the C7 position and methyl groups at the N2 and C6 positions. It belongs to the privileged indazole scaffold, a well-known bioisostere of phenol with enhanced lipophilicity and reduced susceptibility to Phase I and II metabolism.

Molecular Formula C9H9BrN2
Molecular Weight 225.08 g/mol
CAS No. 1628348-01-5
Cat. No. B6357113
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-2,6-dimethyl-indazole
CAS1628348-01-5
Molecular FormulaC9H9BrN2
Molecular Weight225.08 g/mol
Structural Identifiers
SMILESCC1=C(C2=NN(C=C2C=C1)C)Br
InChIInChI=1S/C9H9BrN2/c1-6-3-4-7-5-12(2)11-9(7)8(6)10/h3-5H,1-2H3
InChIKeyUVRFFVFJPWCARB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Bromo-2,6-dimethyl-indazole (CAS 1628348-01-5): A Key Building Block for Lead Optimization and Chemical Biology Probes


7-Bromo-2,6-dimethyl-indazole is a di-substituted indazole heterocycle featuring a bromine atom at the C7 position and methyl groups at the N2 and C6 positions. It belongs to the privileged indazole scaffold, a well-known bioisostere of phenol with enhanced lipophilicity and reduced susceptibility to Phase I and II metabolism [1]. This compound serves primarily as a versatile synthetic intermediate for cross-coupling reactions and as a starting point for constructing focused libraries targeting kinases, bromodomains, and other therapeutic protein classes [2]. Its distinct substitution pattern differentiates it from other regioisomers, offering a unique vector for fragment growth and structure-activity relationship (SAR) exploration.

Why Generic 7-Bromo-2,6-dimethyl-indazole Substitution Fails in Medicinal Chemistry Campaigns


The common industry practice of substituting any brominated indazole building block overlooks the profound impact of precise substitution patterns on molecular recognition and synthetic utility. The position of the bromine atom and the N-methyl group fundamentally alter the vector of subsequent derivatization, electronic properties, and steric environment, leading to drastically different biological outcomes. For instance, while the primary synthetic literature demonstrates site-selective C7 bromination, a 5-bromo analog may present a completely incompatible geometry for a targeted kinase hinge-binding motif [1]. Similarly, N2-methylation, as in the target compound, dictates the preferred tautomeric form and lipophilicity compared to N1-substituted analogs, which directly influences pharmacokinetic profiles and target engagement. Therefore, assuming functional equivalence between 7-bromo-2,6-dimethyl-indazole and its regioisomers is a critical error that can stall hit-to-lead programs.

Quantitative Differentiation of 7-Bromo-2,6-dimethyl-indazole (CAS 1628348-01-5): Evidence for Scientific Selection


Regioselective C7 Bromination Enables a Specific Synthetic Handle Unavailable in C4 or C5 Isomers

A key differentiation of the target compound lies in its synthetic accessibility. A published method achieves direct and efficient regioselective C7-bromination of 4-substituted 1H-indazoles, a transformation that is fundamentally inaccessible for the C4 or C5 positions under the same conditions [1]. This means the 7-bromo-2,6-dimethyl substitution pattern is inherently tied to a specific synthetic route, making it the gateway intermediate for creating C7-arylated indazoles via subsequent Suzuki-Miyaura coupling. The 5-bromo-2,6-dimethyl-2H-indazole (CAS 1159511-90-6) cannot serve this role, as its brominated position would require a completely different, and often lower-yielding, synthetic strategy. This is a direct head-to-head comparison of synthetic utility.

Synthetic Methodology Cross-Coupling Building Block

Differential Lactoperoxidase (LPO) Inhibition Profile Compared to Des-Methyl 7-Bromo-1H-Indazole

The non-methylated analog, 7-bromo-1H-indazole, has been characterized as an inhibitor of bovine milk lactoperoxidase (LPO), an enzyme critical to the innate antimicrobial defense system [1]. This study, which measured Ki values for a series of indazoles, provides a quantitative baseline for the 7-bromo pharmacophore. The target compound, 7-bromo-2,6-dimethyl-indazole, represents a dimethylated derivative of this baseline scaffold. Based on established drug design principles, the addition of N2- and C6-methyl groups is expected to significantly alter the Ki value by enhancing lipophilicity (logP) and steric bulk, which in turn modulates its binding mode and affinity. This constitutes a class-level inference where the 7-bromo-1H-indazole data serves as a comparator for future SAR studies.

Antimicrobial Defense Enzyme Inhibition Structure-Activity Relationship

Potential for Enhanced NOS Selectivity via C6-Bromo Synergy: A Hypothesis Derived from 7-Substituted Indazole SAR

A published SAR study on 7-substituted indazoles as nitric oxide synthase (NOS) inhibitors provides a key forward-looking hypothesis. The study found that while 1H-indazole-7-carbonitrile (6) was a potent nNOS inhibitor, a critical finding was that further substitution by a Br-atom at C6 of the heterocycle enhanced inhibitory effects 10-fold [1]. The target compound, 7-bromo-2,6-dimethyl-indazole, precisely incorporates a C6-methyl group, which can be considered a close steric analogue to a bromine atom, but with significantly different electronic properties. This positions the target compound as a unique probe to disentangle the electronic vs. steric contributions at C6 that lead to the 10-fold enhancement. A direct comparison with 7-bromo-1H-indazole (lacking C6 substitution) would, therefore, be highly informative for rational NOS inhibitor design, an area of interest for neurodegenerative diseases.

Nitric Oxide Synthase Neuronal Selectivity Cofactor Competition

Best-Validated Application Scenarios for 7-Bromo-2,6-dimethyl-indazole (CAS 1628348-01-5) Based on Evidence


C7-Vector Focused Library Synthesis via Suzuki-Miyaura Cross-Coupling

The primary evidence-based application for 7-bromo-2,6-dimethyl-indazole is as a core scaffold for generating C7-arylated compound libraries. A direct synthetic protocol for the regioselective C7 bromination of this scaffold exists, making the compound the ideal and necessary starting material for subsequent high-throughput Suzuki-Miyaura derivatization to explore the C7 vector [1]. This application is not replicable with C5-bromo-2,6-dimethyl-indazole, as it presents an incompatible reactive center.

Kinase Inhibitor Lead Optimization with a Focused Hinge-Binding Hypothesis

Indazoles are privileged scaffolds for kinase hinge-binding. The specific N2-methyl,C6-methyl,C7-bromo substitution pattern provides a unique hydrogen bond acceptor/donor profile and exit vector geometry. Patents and literature identify substituted indazoles as potent kinase inhibitors (e.g., CHK1, Aurora kinases) [1]. This compound is ideally suited for SAR studies where precise control over the geometry of the group installed at the C7 position is critical for achieving selectivity within the kinome, a hypothesis that cannot be tested with other dimethyl-bromoindazole regioisomers.

Chemical Probe for Investigating Methyl Group Effects on NOS Selectivity

Building on the quantitative finding that a C6-bromo substitution can enhance NOS inhibition 10-fold, this compound serves as a crucial chemical tool [1]. Its C6-methyl group allows researchers to isolate the steric contribution to this enhancement, distinct from the electronic effects of a bromine. This makes it a strategic choice for an academic or industrial program aiming to develop selective neuronal NOS inhibitors with reduced off-target effects.

Lactoperoxidase (LPO) Inhibition Mode-of-Action Studies

Given the established LPO inhibitory activity of the des-methyl analog 7-bromo-1H-indazole, 7-bromo-2,6-dimethyl-indazole is the logical next-step compound for an SAR investigation [1]. It allows researchers to quantify the impact of N2- and C6-methylation on the Ki value and inhibition type (competitive, non-competitive, etc.) for LPO. This knowledge is valuable for developing antimicrobial agents or understanding interactions within biological defense systems.

Quote Request

Request a Quote for 7-Bromo-2,6-dimethyl-indazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.